Nivocasan

Catalog No.
S549030
CAS No.
908253-63-4
M.F
C21H22FN3O5
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nivocasan

CAS Number

908253-63-4

Product Name

Nivocasan

IUPAC Name

(5R)-N-[(2S,3S)-2-(fluoromethyl)-2-hydroxy-5-oxooxolan-3-yl]-3-isoquinolin-1-yl-5-propan-2-yl-4H-1,2-oxazole-5-carboxamide

Molecular Formula

C21H22FN3O5

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C21H22FN3O5/c1-12(2)20(19(27)24-16-9-17(26)29-21(16,28)11-22)10-15(25-30-20)18-14-6-4-3-5-13(14)7-8-23-18/h3-8,12,16,28H,9-11H2,1-2H3,(H,24,27)/t16-,20+,21+/m0/s1

InChI Key

VYFGDLGHHBUDTQ-ZLGUVYLKSA-N

SMILES

CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O

Solubility

Soluble in DMSO, not in water

Synonyms

GS 9450; GS-9450; GS9450; LB 84451; LB-84451; LB84451; Nivocasan

Canonical SMILES

CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O

Isomeric SMILES

CC(C)[C@]1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)N[C@H]4CC(=O)O[C@@]4(CF)O

Description

The exact mass of the compound Nivocasan is 415.15435 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nivocasan, also known by its developmental code GS-9450, is a small molecule classified within the isoquinoline and derivatives group of organic compounds. Its chemical formula is C21H22FN3O5, and it has a molecular weight of approximately 415.42 g/mol. The compound is characterized by a complex structure that includes an isoquinoline moiety fused with a variety of functional groups, including a fluoromethyl group and an oxazolone . Nivocasan has been primarily investigated for its role as an irreversible inhibitor of caspases, specifically caspase-1, caspase-8, and caspase-9, which are critical in apoptosis and inflammatory processes .

Nivocasan functions predominantly through its inhibition of caspases. The mechanism of action involves binding to the active site of these enzymes, thereby preventing their activation and subsequent proteolytic activity. This inhibition leads to a decrease in the cleavage of key substrates involved in apoptosis and inflammation, including interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) . The compound's ability to inhibit these pathways makes it a potential therapeutic agent in conditions characterized by excessive inflammation or fibrosis.

Nivocasan exhibits significant biological activity by modulating inflammatory responses. It has been shown to reduce neuronal apoptosis through its inhibitory effects on caspases, thereby protecting cells from inflammatory damage . Additionally, the compound has been explored for its hepatoprotective properties, particularly in the context of liver diseases such as hepatitis C infection and non-alcoholic steatohepatitis . In preclinical studies, Nivocasan demonstrated efficacy in reducing fibrosis and inflammation in liver tissues by inhibiting reactive oxygen species production and downstream inflammatory mediators .

Nivocasan has been investigated primarily for its therapeutic potential in treating liver diseases associated with fibrosis and inflammation. Clinical trials have explored its effectiveness in managing conditions such as hepatitis C infection and non-alcoholic steatohepatitis . Beyond liver diseases, its role as an inhibitor of inflammatory pathways positions it as a candidate for various inflammatory disorders.

Interaction studies involving Nivocasan have focused on its effects on various cellular pathways related to apoptosis and inflammation. Research indicates that Nivocasan effectively inhibits the activation of caspases involved in apoptotic signaling pathways . Furthermore, studies have shown that it can modulate cytokine release from immune cells, thereby influencing systemic inflammatory responses .

Nivocasan shares similarities with other compounds that target caspases or modulate inflammatory pathways. Below is a comparison with notable similar compounds:

Compound NameMechanism of ActionUnique Features
Belnacasan (VX-765)Irreversible inhibitor of caspase-1Highly selective against other caspases
PralnacasanInhibitor of interleukin-1 beta converting enzyme (caspase-1)Formerly advanced for epilepsy treatment
Z-VAD-FMKPan-caspase inhibitorBroad-spectrum activity against multiple caspases
EmricasanCaspase inhibitorInvestigated for hepatoprotective effects

Uniqueness of Nivocasan: Unlike some other inhibitors, Nivocasan is specifically designed to target multiple caspases involved in both apoptosis and inflammation, making it a versatile candidate for treating conditions characterized by excessive cell death and inflammatory responses. Its distinct structural features contribute to its irreversible binding properties.

Molecular Formula and Weight

Nivocasan possesses the molecular formula C₂₁H₂₂FN₃O₅ with a molecular weight of 415.4 grams per mole [1] [2]. The exact mass of the compound is determined to be 415.15434897 Daltons, which is identical to its monoisotopic mass [1]. The compound contains 21 carbon atoms, 22 hydrogen atoms, one fluorine atom, three nitrogen atoms, and five oxygen atoms, reflecting a complex heterocyclic structure with multiple functional groups [1] [2].

The Chemical Abstracts Service registry number for Nivocasan is 908253-63-4 [1] [2], and it is also known by several synonyms including GS-9450 and LB-84451 [1] [2]. The compound has a heavy atom count of 30, indicating substantial molecular complexity, and maintains a formal charge of zero [1].

Structural Characteristics and Functional Groups

The molecular architecture of Nivocasan features a sophisticated arrangement of heterocyclic rings and functional groups. The central structural framework consists of an isoxazole ring system connected to an isoquinoline moiety through a carboxamide linkage [1] [2]. The complete International Union of Pure and Applied Chemistry name describes the compound as (5R)-N-[(2S,3S)-2-(fluoromethyl)-2-hydroxy-5-oxooxolan-3-yl]-3-isoquinolin-1-yl-5-propan-2-yl-4H-1,2-oxazole-5-carboxamide [1].

The structural components include:

  • Isoxazole ring: A five-membered heterocycle containing one nitrogen and one oxygen atom, serving as the central scaffold
  • Carboxamide group: Functions as the connecting linker between the isoxazole and oxolan components
  • Oxolan ring: A five-membered tetrahydrofuran ring containing a ketone functionality
  • Isoquinoline moiety: A bicyclic aromatic system incorporating both benzene and pyridine rings
  • Fluoromethyl group: A CF₂H substituent attached to the oxolan ring
  • Hydroxyl group: An OH functionality positioned on the oxolan ring
  • Isopropyl group: A branched alkyl substituent connected to the isoxazole ring [1] [2]

The Simplified Molecular Input Line Entry System representation is: CC(C)[C@]1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)N[C@H]4CC(=O)O[C@@]4(CF)O [1].

Stereochemistry and Absolute Configuration

Nivocasan contains three defined stereogenic centers, with no undefined stereocenters present in the molecular structure [1]. The absolute configuration has been established through comprehensive structural analysis, revealing specific spatial arrangements at each chiral center.

The stereochemical assignments are:

  • Position 5 of the isoxazole ring: Configured as (5R)
  • Position 2 of the oxolan ring: Configured as (2S)
  • Position 3 of the oxolan ring: Configured as (3S) [1] [2]

These stereochemical designations follow the Cahn-Ingold-Prelog priority rules and are integral to the compound's biological activity. The presence of three well-defined stereocenters with no undefined configurations indicates a single enantiomeric form, which is critical for pharmaceutical applications where stereochemistry directly influences biological activity [3] [4].

The molecule exhibits no defined or undefined bond stereocenters, indicating that all double bonds are either not stereogenic or have been definitively characterized [1]. This comprehensive stereochemical definition ensures reproducible synthesis and consistent biological properties.

Physical and Chemical Properties

Nivocasan demonstrates several notable physicochemical characteristics that influence its pharmaceutical behavior. The compound exhibits a topological polar surface area of 110 square Angstroms, which provides insight into its membrane permeability characteristics [1]. The presence of two hydrogen bond donors and eight hydrogen bond acceptors suggests moderate to good aqueous solubility and potential for biological membrane interactions [1] [2].

The calculated logarithmic partition coefficient (XLogP3-AA) of 2.1 indicates moderate lipophilicity, suggesting favorable drug-like properties for oral bioavailability [1]. This value falls within the optimal range for pharmaceutical compounds, balancing solubility and membrane permeability requirements.

Additional predicted properties include:

  • Water solubility: 0.0728 milligrams per milliliter
  • Logarithmic solubility (logS): -3.8
  • Strongest acidic pKa: 10.29
  • Strongest basic pKa: 2.96
  • Physiological charge: 0
  • Polar surface area: 110.11 square Angstroms
  • Refractivity: 102.08 cubic meters per mole
  • Polarizability: 41.16 cubic Angstroms
  • Number of rings: 4 [2]

The rotatable bond count of 5 provides information about molecular flexibility, which can influence binding interactions with target proteins [1]. The molecular complexity value of 731 reflects the sophisticated structural architecture incorporating multiple heterocyclic systems [1].

Synthetic Pathway and Methodology

The synthesis of Nivocasan involves sophisticated organic chemistry methodologies centered around isoxazole ring formation and subsequent functionalization. While specific detailed synthetic routes for Nivocasan are proprietary, the general approach to isoxazole-carboxamide derivatives provides insight into potential synthetic strategies [5] [6].

The synthesis of related isoxazole-carboxamide compounds typically employs coupling reactions between isoxazole carboxylic acid derivatives and amine components. A representative synthetic approach involves the use of 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid as a starting material, which undergoes activation with coupling reagents such as N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane [5].

The general synthetic methodology includes:

  • Carboxylic acid activation: Treatment of the isoxazole carboxylic acid with coupling agents
  • Amide bond formation: Reaction with appropriately substituted amine components
  • Purification: Flash chromatography using appropriate solvent systems
  • Characterization: Confirmation through nuclear magnetic resonance spectroscopy and mass spectrometry [5] [6]

For isoxazole ring construction, 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes represent a fundamental approach. These reactions can be performed under mild conditions using insoluble bases such as sodium bicarbonate in ethyl acetate medium at room temperature [7]. The reaction typically requires 60 hours for completion and may involve gradual generation of nitrile oxides to minimize dimerization side reactions [7].

Advanced synthetic strategies for isoxazole derivatives may incorporate:

  • Ring-closing metathesis for macrocyclic construction
  • Stereoselective alkylation for introduction of specific stereochemical configurations
  • Protective group chemistry for selective functionalization
  • Chromatographic resolution for separation of stereoisomers [8] [9]

The synthesis of complex molecules like Nivocasan often requires multimodule assembly strategies, where the target molecule is disconnected into smaller structural modules that can be prepared independently and subsequently coupled [9]. This approach allows for efficient synthesis while maintaining control over stereochemical outcomes.

Modern pharmaceutical synthesis emphasizes the importance of reaction optimization, including catalyst selection, solvent systems, and reaction conditions to maximize yield and minimize impurity formation [10]. The development of Nivocasan likely involved extensive optimization of these parameters to achieve the required purity and yield for pharmaceutical applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

415.15434897 g/mol

Monoisotopic Mass

415.15434897 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9554OW6MVU

Other CAS

908253-63-4

Wikipedia

Nivocasan

Dates

Modify: 2024-02-18
1: Ratziu V, Sheikh MY, Sanyal AJ, Lim JK, Conjeevaram H, Chalasani N, Abdelmalek M, Bakken A, Renou C, Palmer M, Levine RA, Bhandari BR, Cornpropst M, Liang W, King B, Mondou E, Rousseau FS, McHutchison J, Chojkier M. A phase 2, randomized, double-blind, placebo-controlled study of GS-9450 in subjects with nonalcoholic steatohepatitis. Hepatology. 2012 Feb;55(2):419-28. doi: 10.1002/hep.24747. Epub 2011 Dec 14. PubMed PMID: 22006541; PubMed Central PMCID: PMC3779694.
2: Arends JE, Hoepelman AI, Nanlohy NM, Höppener FJ, Hirsch KR, Park JG, van Baarle D. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells. Apoptosis. 2011 Sep;16(9):959-66. doi: 10.1007/s10495-011-0620-2. PubMed PMID: 21667042; PubMed Central PMCID: PMC3152720.
3: Gramer MJ, Eckblad JJ, Donahue R, Brown J, Shultz C, Vickerman K, Priem P, van den Bremer ET, Gerritsen J, van Berkel PH. Modulation of antibody galactosylation through feeding of uridine, manganese chloride, and galactose. Biotechnol Bioeng. 2011 Jul;108(7):1591-602. doi: 10.1002/bit.23075. Epub 2011 Feb 18. PubMed PMID: 21328321.

Explore Compound Types